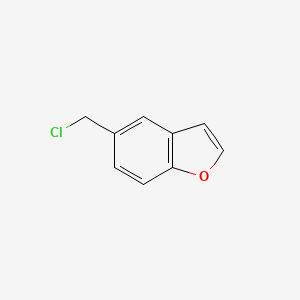

5-(Chloromethyl)benzofuran

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWLHDQWCKHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl Benzofuran Architectures

Direct Functionalization Approaches for the Benzofuran (B130515) Core

The introduction of a chloromethyl group onto a pre-formed benzofuran ring represents a direct and often efficient route to 5-(chloromethyl)benzofuran. This typically involves electrophilic substitution reactions, where careful control of reaction conditions is paramount to achieve the desired regioselectivity.

Regioselective Chloromethylation Strategies

The most common method for the direct chloromethylation of benzofuran is the Friedel-Crafts alkylation. This reaction involves treating benzofuran with a chloromethylating agent in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is highly dependent on the nature of the chloromethylating agent, the catalyst, and the reaction conditions.

Common chloromethylating agents include chloromethyl methyl ether (MOM-Cl) and formaldehyde (B43269) in the presence of hydrogen chloride. Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) are frequently employed to activate the electrophile.

To favor substitution at the C5 position, the reaction conditions must be carefully optimized. The choice of solvent can influence the isomer distribution, with less polar solvents sometimes favoring substitution on the benzene (B151609) ring over the furan (B31954) ring. Temperature and reaction time are also critical parameters to control to minimize the formation of undesired isomers and byproducts.

Below is a table summarizing typical conditions for the regioselective chloromethylation of benzofuran:

| Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Key Observations |

| HCHO, HCl | ZnCl₂ | Dioxane | 50-60 | Moderate yields with a mixture of isomers. |

| Paraformaldehyde, HCl | Acetic Acid | Acetic Acid | 70-80 | Can lead to the formation of bis-substituted products. |

| Chloromethyl methyl ether | SnCl₄ | Dichloromethane | 0-25 | Generally provides better regioselectivity for the 5-position. |

Catalytic Systems for Directed C-H Functionalization Towards this compound

While classic Friedel-Crafts reactions are prevalent, modern synthetic chemistry is increasingly turning towards catalytic C-H functionalization as a more atom-economical and sustainable approach. However, the direct, catalytic C-H chloromethylation of benzofuran, particularly with high regioselectivity at the 5-position, remains a developing area of research.

Current research in the broader field of C-H functionalization of heterocycles offers potential avenues. Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are known to facilitate the activation of C-H bonds. In principle, a directing group strategy could be employed to guide the chloromethylation to the desired position. This would involve the temporary installation of a directing group on the benzofuran scaffold that coordinates to the metal catalyst and positions it for selective C-H activation at the adjacent C5 position. Subsequent reaction with a chloromethyl source would then install the desired functionality.

While specific, well-established catalytic systems for the direct C-H chloromethylation of benzofuran to yield the 5-substituted product are not yet widely reported in the literature, this remains an active area of investigation with significant potential for future development.

De Novo Synthesis of the Benzofuran Nucleus Incorporating the 5-(Chloromethyl) Moiety

An alternative to functionalizing a pre-existing benzofuran is to construct the heterocyclic ring system from precursors that already contain the 5-(chloromethyl) group. This approach offers excellent control over the final substitution pattern.

Annulation Routes Utilizing Pre-functionalized Aromatic Precursors

This strategy involves the cyclization of a suitably substituted benzene derivative that already possesses the chloromethyl group at the desired position. A common starting material for such a synthesis is a phenol (B47542) bearing an appropriate side chain that can participate in the formation of the furan ring.

For instance, a 4-substituted phenol with a chloromethyl group can be reacted with a compound that provides the remaining two carbons of the furan ring. A classic example is the reaction of a (4-(chloromethyl)phenoxy)acetaldehyde derivative, which can undergo an intramolecular cyclization under acidic or basic conditions to form the benzofuran ring.

Another approach involves the Perkin reaction, where a salicylaldehyde (B1680747) derivative is condensed with an acetic anhydride (B1165640) derivative. By starting with 4-(chloromethyl)salicylaldehyde, the resulting benzofuran will bear the chloromethyl group at the 5-position.

The following table outlines a general annulation approach:

| Aromatic Precursor | Reagent for Furan Ring | Cyclization Condition | Resulting Benzofuran |

| 4-(Chloromethyl)phenol | α-Haloketone | Base (e.g., K₂CO₃) | 5-(Chloromethyl)-2-substituted-benzofuran |

| 4-(Chloromethyl)salicylaldehyde | Acetic Anhydride | Sodium Acetate | This compound-2-carboxylic acid derivative |

Transition Metal-Catalyzed Cyclizations for Benzofuran Ring Formation

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzofuran ring is no exception. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

A common strategy involves the intramolecular cyclization of an ortho-alkynylphenol derivative. To synthesize this compound via this route, one would start with a 2-alkynyl-4-(chloromethyl)phenol. In the presence of a suitable transition metal catalyst, typically a palladium or copper salt, an intramolecular cyclization occurs to form the benzofuran ring.

The Sonogashira coupling reaction can be employed to synthesize the necessary ortho-alkynylphenol precursor. For example, coupling of 2-iodo-4-(chloromethyl)phenol with a terminal alkyne, followed by in-situ or subsequent cyclization, can afford the desired this compound derivative.

Copper-Promoted Annulations in Benzofuran Synthesis

Copper-catalyzed reactions are particularly noteworthy for their utility in forming C-O bonds, a key step in many benzofuran syntheses. Copper-promoted intramolecular cyclizations of ortho-halophenols with terminal alkynes are a well-established method for constructing the benzofuran scaffold.

To apply this to the synthesis of this compound, a 2-halo-4-(chloromethyl)phenol can be reacted with a terminal alkyne in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base. This one-pot reaction typically proceeds via a Sonogashira coupling followed by an intramolecular cyclization to yield the 2,5-disubstituted benzofuran. The choice of alkyne allows for the introduction of various substituents at the 2-position of the final product.

| Starting Material 1 | Starting Material 2 | Catalyst System | Product |

| 2-Iodo-4-(chloromethyl)phenol | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 2-Substituted-5-(chloromethyl)benzofuran |

| 2-Bromo-4-(chloromethyl)phenol | Terminal Alkyne | CuI, Base (e.g., Cs₂CO₃) | 2-Substituted-5-(chloromethyl)benzofuran |

Transformation Pathways from Related Furanic or Benzofuranic Precursors to this compound

The introduction of the chloromethyl group onto the benzofuran scaffold is often accomplished by leveraging the reactivity of precursor molecules that can be readily converted to the desired product. These transformations typically involve well-established synthetic organic reactions tailored to the specific functionalities present on the benzofuran ring.

Halogenation of Hydroxymethylbenzofuran Analogs

A common and direct method for the synthesis of this compound is the halogenation of 5-(hydroxymethyl)benzofuran. This transformation involves the replacement of the hydroxyl group with a chlorine atom. A frequently employed reagent for this purpose is thionyl chloride (SOCl₂), often in the presence of a base to neutralize the acidic byproducts.

The reaction proceeds via the conversion of the alcohol into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The choice of solvent and reaction conditions is critical to ensure high yields and minimize the formation of side products. While specific research detailing this transformation for the 5-isomer is not abundant in readily available literature, the general methodology is a standard procedure in organic synthesis. For instance, the analogous conversion of 2-hydroxymethyl-benzofuran to 2-chloromethylbenzofuran has been described using thionyl chloride.

| Precursor | Reagent | Product | Notes |

| 5-(Hydroxymethyl)benzofuran | Thionyl Chloride (SOCl₂) | This compound | A common method for converting primary alcohols to alkyl chlorides. |

Selective Chemical Modifications of Substituted Benzofuran Derivatives

An alternative approach to this compound involves the modification of other functional groups at the 5-position of the benzofuran ring. While direct conversion from precursors like 5-carboxybenzofuran or 5-formylbenzofuran to the chloromethyl derivative in a single step is not a standard transformation, a two-step sequence is a viable synthetic strategy.

This would typically involve:

Reduction of the functional group: The aldehyde or carboxylic acid at the 5-position can be reduced to the corresponding 5-(hydroxymethyl)benzofuran. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) for both functional groups or sodium borohydride (B1222165) (NaBH₄) for the selective reduction of the aldehyde.

Halogenation of the resulting alcohol: The newly formed 5-(hydroxymethyl)benzofuran can then be subjected to halogenation as described in section 2.3.1, using reagents such as thionyl chloride to yield this compound.

This multi-step approach allows for the synthesis of the target compound from more readily available substituted benzofuran precursors.

| Precursor | Step 1: Reagent | Intermediate | Step 2: Reagent | Final Product |

| Benzofuran-5-carbaldehyde | Sodium Borohydride (NaBH₄) | 5-(Hydroxymethyl)benzofuran | Thionyl Chloride (SOCl₂) | This compound |

| Benzofuran-5-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | 5-(Hydroxymethyl)benzofuran | Thionyl Chloride (SOCl₂) | This compound |

Development of Scalable and Efficient Synthetic Protocols for this compound Production

For the industrial application of this compound, the development of scalable, cost-effective, and environmentally benign synthetic protocols is of paramount importance. A potential route for large-scale production is the direct chloromethylation of the benzofuran ring itself. This reaction, a type of electrophilic aromatic substitution, introduces a chloromethyl group onto the aromatic nucleus.

The Blanc chloromethylation is a well-known method for the chloromethylation of aromatic compounds. google.com This reaction typically employs formaldehyde (or a polymer thereof, such as paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). researchgate.net The reaction proceeds by the in-situ formation of a reactive electrophile, which then attacks the electron-rich benzofuran ring.

Key parameters for optimizing such a process on a larger scale include:

Catalyst selection and loading: While zinc chloride is common, other Lewis acids can be employed. researchgate.net Optimizing the amount of catalyst is crucial to drive the reaction to completion while minimizing cost and waste.

Reaction conditions: Temperature, reaction time, and the ratio of reactants need to be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts, such as diarylmethanes. researchgate.net

Solvent and work-up procedures: The choice of an appropriate solvent that is both effective for the reaction and amenable to large-scale operations is important. Efficient and safe work-up procedures are also a key consideration for industrial synthesis.

Phase transfer catalysis has also been explored for the chloromethylation of aromatic hydrocarbons, offering a potential avenue for developing more efficient and environmentally friendly processes. thieme-connect.de

| Reaction Type | Reagents | Catalyst | Key Considerations for Scalability |

| Chloromethylation | Benzofuran, Paraformaldehyde, Hydrogen Chloride | Zinc Chloride (ZnCl₂) | Catalyst efficiency, control of reaction exotherm, minimization of byproducts, solvent recycling. |

Reactivity and Mechanistic Investigations of the 5 Chloromethyl Benzofuran Moiety

Nucleophilic Substitution Reactions of the Chloromethyl Group

The carbon-chlorine bond in the 5-(chloromethyl) group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to the functionalization of the 5-position of the benzofuran (B130515) ring system.

Kinetics and Thermodynamics of Nucleophilic Displacement at the Chloromethyl Center

Detailed kinetic and thermodynamic studies specifically on 5-(chloromethyl)benzofuran are not extensively documented in publicly available literature. However, the reactivity of this benzylic halide can be inferred from studies on analogous systems. The displacement of the chloride ion can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions such as the nature of the nucleophile, the solvent polarity, and the temperature.

The stability of the potential carbocation intermediate is a key factor in determining the mechanistic pathway. The benzofuran ring system can stabilize an adjacent carbocation through resonance, which would favor an SN1 pathway under appropriate conditions (e.g., polar protic solvents, weakly basic nucleophiles). Conversely, a strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 mechanism.

To provide a quantitative perspective, kinetic data for the reaction of a related benzylic chloride, benzyl (B1604629) chloride, with various nucleophiles are often considered. For instance, the second-order rate constants for the reaction of benzyl chloride with different nucleophiles can vary significantly, highlighting the influence of nucleophilicity on the reaction rate. It is important to note that the electronic properties of the benzofuran ring will modulate the reactivity of the chloromethyl group compared to a simple phenyl ring. The electron-rich nature of the benzofuran system is expected to influence the stability of the transition states in both SN1 and SN2 reactions.

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Substitution of Benzyl Chloride at 25°C (Note: This data is for benzyl chloride and serves as a qualitative comparison due to the lack of specific data for this compound.)

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |

| I⁻ | Acetone | 1.3 x 10⁻³ |

| Br⁻ | Acetone | 2.5 x 10⁻⁴ |

| N₃⁻ | Methanol | 4.5 x 10⁻⁴ |

| C₆H₅O⁻ | Methanol | 7.5 x 10⁻⁵ |

Thermodynamic considerations for these reactions are governed by the relative bond strengths of the C-Cl bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects. Generally, the formation of stronger bonds with the incoming nucleophile will result in a more thermodynamically favorable reaction.

Intermolecular Nucleophilic Additions

The electrophilic nature of the 5-(chloromethyl) group allows for a wide array of intermolecular nucleophilic substitution reactions. These reactions are instrumental in introducing diverse functional groups at the 5-position of the benzofuran core. Common nucleophiles include amines, alcohols, thiols, and carbanions.

For example, the reaction of this compound with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)benzofuran derivatives. These reactions typically proceed under basic conditions to neutralize the hydrochloric acid byproduct. Similarly, alkoxides and thiolates can be employed to synthesize ethers and thioethers, respectively.

The synthesis of 5-(azidomethyl)benzofuran through the reaction of this compound with sodium azide (B81097) is a key transformation. The resulting azide can be subsequently reduced to the corresponding amine or used in cycloaddition reactions.

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product |

| Amine (R₂NH) | R₂NH, Base | 5-((R₂N)methyl)benzofuran |

| Azide (N₃⁻) | Sodium Azide | 5-(Azidomethyl)benzofuran |

| Hydroxide (OH⁻) | NaOH | (Benzofuran-5-yl)methanol |

| Thiolate (RS⁻) | NaSR | 5-((RS)methyl)benzofuran |

Intramolecular Cyclization Reactions Involving the Chloromethyl Unit

The 5-(chloromethyl) group can participate in intramolecular cyclization reactions when a suitable nucleophile is present elsewhere in the molecule. These reactions are powerful tools for the construction of fused heterocyclic systems containing the benzofuran moiety. The success of such cyclizations is dependent on the length and flexibility of the tether connecting the chloromethyl group and the nucleophilic center, which dictates the thermodynamics and kinetics of the ring-forming step (Baldwin's rules).

For instance, a molecule containing a hydroxyl or amino group at an appropriate position on a side chain attached to the benzofuran core can undergo intramolecular cyclization to form a new heterocyclic ring fused to the benzofuran system. These reactions are often promoted by a base to deprotonate the nucleophile, increasing its reactivity.

While specific examples starting from this compound are not abundant in the literature, the general principle is a cornerstone of heterocyclic synthesis. For example, a hypothetical N-substituted 2-(benzofuran-5-ylmethoxy)ethanamine could potentially cyclize to form a morpholine (B109124) ring fused to the benzofuran.

Radical Mediated Transformations Involving this compound

In addition to its role as an electrophile, the this compound moiety can be involved in radical-mediated transformations. These reactions offer alternative pathways for C-C and C-heteroatom bond formation.

Generation and Reactivity of Chloromethyl Radicals

The generation of a radical at the 5-(chloromethyl) position can be initiated through various methods, including the use of radical initiators or photolysis. Homolytic cleavage of the C-Cl bond, although requiring energy, would produce a 5-(benzofuranyl)methyl radical. The stability of this radical is enhanced by resonance delocalization of the unpaired electron into the benzofuran ring system.

Computational studies can provide insights into the stability of such radicals. The calculated spin density distribution would show delocalization over the aromatic and furan (B31954) rings, which contributes to its relative stability compared to a simple alkyl radical.

Once generated, this radical can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and coupling with other radicals.

Radical Addition and Cyclization Cascades on Benzofuran Skeletons

While specific studies initiating radical cascades from this compound are limited, the benzofuran skeleton itself is known to participate in such reactions. In a related study, a copper(I)-catalyzed dearomatization of benzofurans was achieved through a radical addition and intramolecular cyclization process, where 2-(chloromethyl)anilines served as radical precursors. nih.gov This highlights the potential for the benzofuran ring to act as a radical acceptor.

In a hypothetical scenario, the 5-(benzofuranyl)methyl radical could add to an appropriately positioned unsaturated bond within the same molecule, initiating a cyclization cascade. For example, if an alkene or alkyne moiety were tethered to the benzofuran at a suitable position, an intramolecular radical cyclization could lead to the formation of complex polycyclic structures. The regioselectivity of such cyclizations would be governed by factors such as the stability of the resulting radical and the geometric constraints of the transition state. The synthesis of complex benzofuran derivatives has been achieved through unique radical cyclization cascade mechanisms, demonstrating the utility of radical reactions in building molecular complexity around the benzofuran core.

Electrophilic Aromatic Substitution Reactions on the Benzofuran Core

The benzofuran ring system is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen heteroatom. However, the position of electrophilic attack is influenced by the existing substituents on the ring. In the case of this compound, the chloromethyl group (-CH₂Cl) at the 5-position plays a crucial role in directing incoming electrophiles.

The chloromethyl group is generally considered to be a weak deactivator of the aromatic ring for electrophilic substitution. This is due to the electron-withdrawing inductive effect of the chlorine atom, which slightly reduces the electron density of the benzene (B151609) ring. Despite this deactivation, the substituent's directing effect is governed by a combination of inductive and steric factors.

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively reported in the literature. However, based on the general principles of electrophilic aromatic substitution on substituted benzofurans, the following outcomes can be predicted for key reactions:

Nitration: Treatment with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the benzofuran ring. The likely positions of substitution would be the 4- and 6-positions, influenced by the meta-directing effect of the chloromethyl group.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the introduction of a halogen atom. Again, the 4- and 6-positions are the anticipated sites of substitution.

Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl or alkyl groups, respectively, are also expected to occur at the positions meta to the chloromethyl group. The choice of Lewis acid catalyst and reaction conditions would be crucial to control the selectivity and avoid potential side reactions involving the chloromethyl group.

It is important to note that the furan ring of the benzofuran system is also susceptible to electrophilic attack, particularly at the 2- and 3-positions. The precise regiochemical outcome of these reactions on this compound would likely be a mixture of products, and would require experimental verification to determine the major and minor isomers.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Substitution Positions |

| Nitration | HNO₃, H₂SO₄ | 4- and 6- |

| Bromination | Br₂, FeBr₃ | 4- and 6- |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4- and 6- |

Organometallic Reactivity and Cross-Coupling Pathways of this compound

The presence of the chloromethyl group makes this compound a valuable precursor for the formation of organometallic reagents and a suitable substrate for various cross-coupling reactions. The carbon-chlorine bond in the chloromethyl group is analogous to a benzylic halide, rendering it susceptible to oxidative addition to low-valent transition metal complexes and reaction with active metals.

Formation of Organometallic Reagents:

Grignard Reagents: this compound can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 5-(magnesiochloromethyl)benzofuran. This organometallic intermediate is a potent nucleophile and can be used in a wide range of subsequent reactions, including the formation of new carbon-carbon bonds with aldehydes, ketones, esters, and other electrophiles.

Organolithium and Organozinc Reagents: Similarly, reaction with lithium metal or a zinc salt can lead to the formation of the corresponding organolithium or organozinc reagents. These reagents also exhibit nucleophilic character and are employed in various synthetic transformations.

Cross-Coupling Reactions:

The chloromethyl group of this compound can participate directly in several palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While typically employing aryl or vinyl halides, modifications of the Suzuki-Miyaura reaction can accommodate benzylic halides. In such a reaction, this compound could be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the methylene (B1212753) position.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. This compound could potentially serve as the halide partner in a Stille coupling, reacting with an organostannane to create a new C-C bond.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. While less common for benzylic halides, under specific catalytic conditions, a Heck-type reaction could potentially be achieved with this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its application with benzylic halides like this compound is not standard but could be explored with appropriate catalyst systems.

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. The Grignard reagent derived from this compound could be coupled with another organic halide, or this compound itself could act as the halide partner in a reaction with a different Grignard reagent.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. The organozinc derivative of this compound could be a viable coupling partner in this reaction.

The reactivity of the chloromethyl group as a benzylic-type halide is a key feature in its organometallic chemistry. The choice of catalyst, ligands, and reaction conditions is critical in achieving high yields and selectivity in these cross-coupling reactions.

Table 2: Potential Organometallic and Cross-Coupling Reactions of this compound

| Reaction Type | Organometallic Reagent/Coupling Partner | Catalyst | Potential Product |

| Grignard Formation | Mg | - | 5-(Magnesiochloromethyl)benzofuran |

| Suzuki-Miyaura Coupling | R-B(OR)₂ | Palladium Complex | 5-(R-methyl)benzofuran |

| Stille Coupling | R-Sn(Alkyl)₃ | Palladium Complex | 5-(R-methyl)benzofuran |

| Kumada Coupling | R-MgX | Nickel or Palladium Complex | 5-(R-methyl)benzofuran |

| Negishi Coupling | R-ZnX | Palladium Complex | 5-(R-methyl)benzofuran |

Theoretical Mechanistic Elucidations and Reaction Pathway Predictions

Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound where experimental data may be limited. Density Functional Theory (DFT) calculations are particularly useful for predicting molecular properties, reaction energetics, and transition state structures.

Electrophilic Aromatic Substitution:

Theoretical studies on the electrophilic aromatic substitution of benzofuran and its derivatives can help predict the regioselectivity for this compound. By calculating the energies of the possible Wheland intermediates (sigma complexes) formed upon electrophilic attack at different positions of the benzofuran ring, the most stable intermediate, and thus the most likely product, can be identified. Such calculations would take into account the electronic effects of both the furan oxygen and the 5-chloromethyl substituent. The calculated electrostatic potential map of the molecule would also indicate the regions most susceptible to electrophilic attack.

Organometallic Reactivity and Cross-Coupling Pathways:

DFT calculations can be employed to investigate the mechanism of organometallic reagent formation and subsequent cross-coupling reactions. For instance, the energetics of the oxidative addition of this compound to a palladium(0) catalyst can be modeled to understand the initial step of many cross-coupling cycles. The subsequent steps of transmetalation and reductive elimination can also be computationally studied to elucidate the entire catalytic cycle and predict the feasibility and potential barriers of a given cross-coupling reaction.

A key aspect that can be investigated theoretically is the competition between reactions at the chloromethyl group and potential reactions on the benzofuran ring itself. For instance, in the formation of organolithium reagents, DFT can help predict whether lithiation would occur at the chloromethyl group (via halogen-metal exchange) or on the aromatic ring (via deprotonation).

Furthermore, theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide qualitative information about the reactivity of this compound. For example, DFT calculations have suggested that the HOMO is localized in a way that indicates the chloromethyl site is susceptible to nucleophilic attack . While this points to the reactivity of the C-Cl bond, further detailed computational studies focusing on electrophilic and organometallic reactions would be necessary to fully predict the reaction pathways.

Table 3: Theoretical Approaches for Investigating the Reactivity of this compound

| Reaction Type | Computational Method | Predicted Information |

| Electrophilic Aromatic Substitution | DFT (Wheland intermediate stability, Electrostatic potential map) | Regioselectivity, Relative reactivity of different positions |

| Organometallic Reactions | DFT (Reaction energy profiles, Transition state analysis) | Feasibility of reagent formation, Reaction mechanisms |

| Cross-Coupling Reactions | DFT (Catalytic cycle modeling) | Reaction barriers, Ligand effects, Product selectivity |

Derivatization Strategies of 5 Chloromethyl Benzofuran for Advanced Chemical Synthesis

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

The benzylic chloride in 5-(chloromethyl)benzofuran is an excellent electrophile for various heteroatomic nucleophiles. The substitution reactions typically proceed via an SN2 mechanism, particularly with strong nucleophiles in polar aprotic solvents, leading to a diverse range of derivatives.

The reaction of this compound with primary or secondary amines provides a direct route to 5-(aminomethyl)benzofuran derivatives. These compounds are of interest in medicinal chemistry, with some demonstrating activity as histamine (B1213489) H3 receptor antagonists. nih.govacs.org The reaction involves the nucleophilic attack of the amine on the electrophilic methylene (B1212753) carbon, displacing the chloride ion. The use of a non-nucleophilic base is often employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.

Table 1: Examples of Amination Reactions

| Reactant | Nucleophile | Base | Product |

|---|---|---|---|

| This compound | Dimethylamine | Triethylamine | 5-((Dimethylamino)methyl)benzofuran |

| This compound | Piperidine | Potassium Carbonate | 5-(Piperidin-1-ylmethyl)benzofuran |

The chloromethyl group can be readily substituted by oxygen nucleophiles such as alcohols, phenols, and carboxylates to form ethers and esters, respectively.

Etherification: In a reaction analogous to the Williamson ether synthesis, alkoxides or phenoxides react with this compound to yield the corresponding ethers. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

Esterification: Carboxylate anions, generated from the reaction of a carboxylic acid with a non-nucleophilic base, can displace the chloride to form benzofuran-5-ylmethyl esters. This method provides a straightforward pathway to introduce a wide variety of ester functionalities.

Table 2: Etherification and Esterification Reactions

| Reaction Type | Nucleophile (Source) | Base | Product |

|---|---|---|---|

| Etherification | Methanol | Sodium Hydride | 5-(Methoxymethyl)benzofuran |

| Etherification | Phenol | Potassium Carbonate | 5-(Phenoxymethyl)benzofuran |

| Esterification | Acetic Acid | Triethylamine | Benzofuran-5-ylmethyl acetate |

Thiolates, which are strong nucleophiles, react efficiently with this compound to form thioethers (sulfides). These reactions are typically fast and high-yielding. The thiol is first deprotonated with a suitable base to form the more nucleophilic thiolate anion, which then displaces the chloride from the benzylic position. This strategy is effective for introducing sulfur-containing moieties into the benzofuran (B130515) structure.

Table 3: Thiolate Substitution Reactions

| Thiol | Base | Product |

|---|---|---|

| Ethanethiol | Sodium Hydroxide | 5-((Ethylthio)methyl)benzofuran |

| Thiophenol | Potassium Carbonate | 5-((Phenylthio)methyl)benzofuran |

Formation of Carbon-Carbon Bonds

Creating new carbon-carbon bonds is fundamental to building molecular complexity. The electrophilic nature of this compound allows for its use in several key C-C bond-forming reactions.

A variety of carbon-based nucleophiles can be used to functionalize the 5-position of the benzofuran ring system.

Cyanation: The reaction with cyanide salts, such as sodium or potassium cyanide, is a straightforward method to introduce a nitrile group, yielding 2-(benzofuran-5-yl)acetonitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or further elaborated.

Grignard Reagents: While Grignard reagents are strong bases and can cause side reactions, they can be used under carefully controlled conditions to form C-C bonds with benzylic halides. nih.govresearchgate.net The reaction of this compound with an organomagnesium halide (R-MgX) would lead to the corresponding 5-alkyl or 5-arylmethyl benzofuran derivative.

Wittig Reaction: A powerful method for alkene synthesis involves the conversion of this compound into a phosphonium (B103445) salt, followed by treatment with a strong base to form a phosphonium ylide. masterorganicchemistry.comlibretexts.org This ylide can then react with an aldehyde or ketone to produce an alkene with the benzofuran moiety attached. nrochemistry.comresearchgate.net This multi-step process offers a high degree of control over the structure of the resulting alkene. libretexts.org

Table 4: C-C Bond Formation with Carbon Nucleophiles

| Reaction Type | Reagents | Intermediate/Key Species | Final Product Example |

|---|---|---|---|

| Cyanation | NaCN, DMSO | Cyanide ion (CN⁻) | 2-(Benzofuran-5-yl)acetonitrile |

| Grignard Reaction | 1. Mg, ether; 2. R-X | 5-(Chloromagnesiomethyl)benzofuran | 5-Ethylbenzofuran (with ethyl bromide) |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While reactions like the Heck and Sonogashira couplings typically employ aryl or vinyl halides as electrophiles, the reactivity of the C-Cl bond in this compound can be harnessed in related cross-coupling protocols. wikipedia.orgnih.govresearchgate.net

For instance, this compound can act as an electrophilic partner in Kumada coupling (with Grignard reagents, catalyzed by Ni or Pd) or Stille coupling (with organostannanes, catalyzed by Pd). Another strategy involves converting this compound into an organometallic nucleophile first (e.g., a Grignard reagent or an organozinc compound) which can then participate in a broader range of palladium-catalyzed cross-coupling reactions with various aryl, vinyl, or acyl halides.

While direct participation in Heck or Sonogashira reactions is less common for benzylic chlorides compared to aryl halides, intramolecular versions or related catalytic cycles could potentially be employed for the synthesis of more complex, fused ring systems. organic-chemistry.orgprinceton.edu The development of new catalytic systems continues to expand the scope of these powerful C-C bond-forming reactions to include a wider range of electrophiles. nih.gov

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Typical Partners | Catalyst | Potential Product Type |

|---|---|---|---|

| Kumada Coupling | R-MgX (Grignard Reagent) | Pd(PPh₃)₄ or NiCl₂(dppp) | 5-Alkyl/Arylmethyl-benzofuran |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd(PPh₃)₄ | 5-Alkyl/Aryl/Vinyl-methyl-benzofuran |

*Requires prior conversion of this compound to a suitable organoboron reagent.

Strategies for Analytical Derivatization

The accurate analysis and quantification of reactive intermediates like this compound are crucial for process control and quality assurance in chemical synthesis. However, the inherent reactivity and physicochemical properties of such compounds can make them challenging to analyze directly by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Analytical derivatization transforms the analyte into a more stable, detectable, or volatile compound, thereby overcoming these analytical hurdles. jfda-online.com

Derivatization for HPLC-MS Analysis: Direct analysis of chloromethylbenzofurans by LC-MS with atmospheric pressure ionization can be unsuccessful. nih.gov A specific HPLC-MS method developed for the analysis of the isomeric 2-chloromethylbenzofuran, a pharmaceutical intermediate, highlights the necessity of derivatization. nih.gov In this case, a post-column derivatization strategy was employed. The method involved reacting the chloromethylbenzofuran after its separation on the HPLC column with a reagent that converts it into a derivative amenable to analysis by atmospheric pressure chemical ionization (APCI) mass spectrometry. nih.gov This on-line derivatization allowed for the successful measurement of impurities that would otherwise be undetectable. nih.gov This approach is directly applicable to this compound, addressing issues of poor ionization efficiency or instability in the MS source.

Derivatization for GC-MS Analysis: For GC-MS analysis, compounds generally need to be volatile and thermally stable. The chloromethyl group in this compound is reactive and can lead to degradation or adsorption in the hot GC injector or on the column. jfda-online.com Derivatization is employed to cap the reactive functional group, increase volatility, and improve chromatographic peak shape. jfda-online.commdpi.com

Common strategies applicable to this compound would involve nucleophilic substitution of the chloride. For example, reaction with an alcohol (e.g., butanol) under basic conditions can convert the chloromethyl group to a more stable and less reactive ether derivative. nih.gov This type of derivatization has been successfully used for the GC-MS analysis of other reactive furanones containing a dichloromethyl group. nih.gov Another approach is the reaction with a thiol to form a stable thioether. These derivatization reactions replace the reactive C-Cl bond with a more stable linkage, facilitating reliable chromatographic analysis.

Derivatization for Enhanced Detection: In HPLC with UV or fluorescence detection, derivatization can be used to attach a chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity. The chloromethyl group is an excellent electrophilic site for reaction with nucleophilic labeling reagents. For fluorescence detection, reagents containing amine or thiol groups, such as dansyl chloride derivatives or benzofurazan-based reagents, could be reacted with this compound to yield a highly fluorescent product. nih.govnih.govresearchgate.net This pre-column derivatization would allow for trace-level quantification of the compound in complex matrices. academicjournals.org

| Analytical Technique | Purpose of Derivatization | Potential Derivatizing Agent/Method | Resulting Derivative | Reference |

| HPLC-MS | Enhance stability and ionization for MS detection | Post-column reaction with nucleophile (e.g., piperazine (B1678402) derivative) | Stable, ionizable adduct | nih.gov |

| GC-MS | Increase volatility and thermal stability | Nucleophilic substitution with an alcohol (e.g., butanol) or thiol | Ether or Thioether | jfda-online.comnih.gov |

| HPLC-Fluorescence | Attach a fluorescent tag for sensitive detection | Pre-column reaction with a fluorescent amine or thiol (e.g., dansyl or benzofurazan (B1196253) reagent) | Fluorescently-tagged derivative | nih.govresearchgate.net |

Applications of 5 Chloromethyl Benzofuran As a Key Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The reactivity of the chloromethyl group in 5-(chloromethyl)benzofuran allows for its effective use in the synthesis of intricate heterocyclic structures. This is primarily achieved through reactions where the benzofuran (B130515) moiety is either fused with other ring systems or linked to other heterocyclic cores to create hybrid molecules.

Synthesis of Benzofuran-Fused Multicyclic Compounds

This compound serves as a crucial precursor for the synthesis of benzofuran-fused multicyclic compounds, where the benzofuran ring shares one or more bonds with another ring system. These fused systems are of significant interest due to their potential biological activities. The chloromethyl group can be transformed into other functional groups that can then participate in intramolecular cyclization reactions to form the fused ring.

One notable example involves the synthesis of benzofuro[3,2-b]azepines. In this type of reaction, a benzofuran-derived azadiene, which can be synthesized from a derivative of this compound, undergoes a (4+3) cycloaddition reaction. This method provides a pathway to seven-membered heterocyclic rings fused to the benzofuran core.

| Starting Material Analogue | Reagent | Product Type |

| Benzofuran-derived azadiene | Morita–Baylis–Hillman carbonates | Benzofuro[3,2-b]azepines |

Role in Alkylation and Functionalization of Advanced Chemical Intermediates

The electrophilic nature of the carbon atom in the chloromethyl group of this compound makes it an excellent alkylating agent. This reactivity is harnessed to introduce the benzofuran-5-ylmethyl group onto a variety of nucleophilic substrates, thereby functionalizing advanced chemical intermediates. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles.

This versatility allows for the facile introduction of various functional groups, leading to the formation of ethers, thioethers, and amines. For example, phenols and amines can be readily alkylated with this compound to introduce the benzofuran moiety. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of biologically active molecules by appending the benzofuran scaffold.

| Nucleophile | Functional Group Formed | Product Class |

| Phenol (B47542) (Ar-OH) | Ether (-O-CH2-Benzofuran) | Aryl benzofuranylmethyl ethers |

| Thiophenol (Ar-SH) | Thioether (-S-CH2-Benzofuran) | Aryl benzofuranylmethyl thioethers |

| Amine (R-NH2) | Secondary Amine (-NH-CH2-Benzofuran) | N-(Benzofuran-5-ylmethyl)amines |

| Carboxylate (R-COO-) | Ester (-COO-CH2-Benzofuran) | Benzofuranylmethyl esters |

Scaffolding for Advanced Materials Research

The benzofuran scaffold is not only important in medicinal chemistry but also holds promise in the field of materials science. The unique electronic and photophysical properties of benzofuran derivatives make them attractive candidates for the development of advanced materials. The reactivity of the chloromethyl group in this compound allows for its incorporation into larger molecular architectures, including polymers, to create functional materials.

Research has indicated that benzofuran-containing molecules can exhibit interesting optical properties, making them suitable for applications in organo-electronics. researchgate.net The ability to introduce the benzofuran moiety into a polymer backbone or as a pendant group using this compound opens up possibilities for creating materials with tailored electronic and photophysical characteristics. For instance, such polymers could find applications in organic light-emitting diodes (OLEDs) or as components in other electronic devices. While the direct polymerization of this compound is not widely reported, its use as a functionalizing agent for monomers prior to polymerization is a viable strategy. The asymmetric cationic polymerization of benzofuran itself has been studied, indicating the potential for creating structurally controlled polybenzofurans with specific properties. nih.gov

| Application Area | Potential Role of this compound |

| Organic Electronics | Building block for organic semiconductors or light-emitting materials. |

| Polymer Chemistry | Monomer functionalization to introduce the benzofuran moiety into polymer chains. |

| Nonlinear Optics | Precursor for chromophores with potential nonlinear optical properties. |

Advanced Spectroscopic and Computational Approaches in 5 Chloromethyl Benzofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 5-(Chloromethyl)benzofuran, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectra are expected to show characteristic signals for the aromatic protons of the benzofuran (B130515) ring system, typically appearing in the range of δ 6.8–7.8 ppm. The chloromethyl group (–CH₂Cl) would exhibit a distinct singlet in the region of δ 4.5–4.8 ppm.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The sp² hybridized carbons of the benzofuran core are expected to resonate in the δ 100–160 ppm range, while the carbon of the chloromethyl group would appear at approximately δ 45 ppm.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.8 | 100 - 160 |

| -CH₂Cl | 4.5 - 4.8 | ~45 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary slightly in different solvents.

Mass Spectrometry (MS) Applications in Analysis and Derivatization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 166 and 168, reflecting the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Direct analysis of some chloromethylated benzofurans by liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure ionization has been reported as unsuccessful, necessitating derivatization. nih.gov A common strategy involves post-column derivatization to yield a derivative that is more amenable to MS analysis, for instance, using atmospheric pressure chemical ionization (APCI). nih.gov

The fragmentation pattern in electron ionization (EI) MS would likely involve the loss of a chlorine radical (•Cl) to form a stable benzylic carbocation, followed by further fragmentation of the benzofuran ring system. The stable structure of the aromatic ring often results in strong molecular ion peaks. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

The IR spectrum is expected to display a characteristic C-Cl stretching vibration in the range of 750–790 cm⁻¹. The C=C stretching vibrations of the benzofuran ring would appear between 1460–1600 cm⁻¹. Other key absorptions would include C-H stretching and bending frequencies for the aromatic and chloromethyl groups. The presence of a conjugated carbonyl group in some benzofuran derivatives shows a strong absorption around 1656 cm⁻¹. nii.ac.jpnih.gov

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Benzofuran derivatives typically exhibit maximum absorptions (λmax) at wavelengths around 222 nm and 337 nm, corresponding to π → π* transitions within the conjugated system. nii.ac.jpnih.gov

X-ray Crystallography for Solid-State Structure Determination

Studies on compounds like 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveal that the benzofuran unit is essentially planar. nih.gov The dihedral angle between the benzofuran ring system and other substituents is a key structural parameter determined by this technique. nih.gov In the solid state, molecules are often linked by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which influence the crystal packing. nih.gov For example, in 5-chloro-3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran, the benzofuran unit is nearly planar, with a mean deviation of 0.022 (1) Å from the least-squares plane defined by its nine constituent atoms. nih.gov

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the properties of benzofuran derivatives. physchemres.orgaip.orgrsc.org These computational methods provide insights into electronic structure, reactivity, and reaction mechanisms that can be difficult to obtain experimentally.

DFT calculations can be used to determine the optimized geometry, electronic properties, and reactivity descriptors of this compound. physchemres.org Functionals such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed for such studies on benzofuran derivatives. rsc.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron-donating and electron-accepting abilities of the molecule, respectively. rsc.org The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map can also be calculated to visualize the electron density distribution and predict reactive sites. physchemres.org

DFT is instrumental in elucidating reaction mechanisms by calculating the energy profiles of potential reaction pathways. pku.edu.cnwuxiapptec.com This involves locating and characterizing the transition states connecting reactants, intermediates, and products. By comparing the activation energies of different pathways, the most favorable reaction mechanism can be determined. pku.edu.cnwuxiapptec.com

For instance, in the acid-catalyzed cyclization to form benzofurans, DFT calculations can predict the regioselectivity by comparing the activation energies for cyclization at different positions on the aromatic ring. wuxiapptec.com Such analyses have shown that a difference of just a few kcal/mol in activation energy can significantly influence the product distribution. wuxiapptec.com

Future Research Directions and Theoretical Perspectives in 5 Chloromethyl Benzofuran Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has evolved significantly, moving towards more efficient and environmentally benign methods. nih.gov Future research concerning 5-(chloromethyl)benzofuran is expected to focus on developing novel and sustainable synthetic routes that improve upon traditional methods, such as Friedel-Crafts alkylations which often require harsh Lewis acids.

Key future directions include the adoption of modern catalytic strategies that have been successfully applied to other benzofuran systems. nih.gov Transition-metal-catalyzed reactions, employing catalysts based on palladium, copper, rhodium, and silver, offer powerful alternatives for constructing the benzofuran core with high efficiency and selectivity. nih.govresearchgate.net Furthermore, the application of visible-light-mediated photoredox catalysis presents a green and sustainable approach, utilizing light as a renewable energy source to drive chemical transformations. nih.gov Brønsted-acid-mediated catalysis is another promising area for developing milder and more selective synthetic protocols. nih.gov

Drawing inspiration from the extensive research on the biomass-derived platform molecule 5-(chloromethyl)furfural (CMF), future work could also explore pathways to this compound from renewable feedstocks. rsc.orgacs.org The development of synthetic routes from bio-based precursors would represent a significant advancement in the sustainable production of this valuable chemical intermediate.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Reference |

|---|---|---|---|

| Transition-Metal Catalysis | Palladium, Copper, Rhodium | High efficiency, broad substrate scope, high yields. | nih.gov |

| Photoredox Catalysis | Visible Light, Photosensitizer | Environmentally benign, uses renewable energy, mild reaction conditions. | nih.gov |

| Brønsted-Acid Catalysis | Triflic acid (TfOH) | Metal-free, high efficiency for C-C bond formation. | nih.gov |

| Bio-based Synthesis | Renewable Feedstocks | Improved sustainability, reduced reliance on fossil fuels. | rsc.orgacs.org |

Exploration of New Reactivity Modes and Catalytic Transformations

The primary reactivity of this compound is centered on the chloromethyl group, which readily undergoes nucleophilic substitution via SN1 or SN2 mechanisms, depending on the nucleophile and solvent. This allows for its conversion into a diverse range of derivatives, including ethers, thioethers, and amines. However, future research will likely delve into more complex and novel reactivity patterns, particularly through the use of catalysis.

A promising avenue is the exploration of transition-metal-catalyzed reactions that go beyond simple substitution. For instance, a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported, demonstrating a novel radical addition and cyclization cascade. acs.org This type of transformation highlights the potential to use the benzofuran core and its substituents in more intricate bond-forming events to construct complex polycyclic systems. acs.org Future studies could expand this concept by employing different transition metals and radical precursors to unlock unprecedented reactivity modes, leading to the synthesis of novel molecular scaffolds.

| Reactivity Mode | Description | Key Feature | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Known) | Displacement of the chloride by O-, S-, or N-nucleophiles. | Reactive -CH₂Cl group acts as an electrophile. | |

| Radical Addition/Cyclization (Novel) | Copper-catalyzed reaction leading to dearomatization and formation of new rings. | Generation of a radical intermediate to engage the benzofuran core. | acs.org |

| Oxidation/Reduction (Exploratory) | Modification of the benzofuran ring or introduction of new functional groups. | Potential for selective functionalization at other positions. |

Computational Design and Prediction of this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with specific properties and predicting their behavior. Future research on this compound will increasingly leverage these in silico methods to design derivatives with tailored reactivity and biological activity.

Molecular docking studies, for example, can be used to design benzofuran hybrids that target specific biological enzymes. nih.gov By simulating the binding of potential derivatives to the active site of a protein, researchers can predict their inhibitory activity and design compounds with enhanced potency and selectivity. nih.govnih.gov This approach has been successfully used to develop benzofuran derivatives as dual PI3K/VEGFR-2 inhibitors for cancer therapy. nih.gov Computational tools can also predict physicochemical properties, reaction pathways, and the stability of intermediates, thereby guiding experimental efforts and accelerating the discovery of new derivatives with desired functionalities for applications in medicinal chemistry and materials science. nih.gov

| Computational Technique | Application | Predicted Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Design of enzyme inhibitors. | Binding affinity, interaction modes, inhibitory activity (IC₅₀). | nih.govnih.gov |

| Quantum Mechanics (QM) | Prediction of reaction mechanisms and reactivity. | Transition state energies, reaction barriers, electronic properties. | nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion and stability. | Conformational stability, binding free energy. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency. researchgate.net The successful application of flow systems for the production of the analogous compound 5-(chloromethyl)furfural (CMF) from various feedstocks strongly suggests the potential for similar advancements in the chemistry of this compound. researchgate.net

Future research will focus on integrating the synthesis and derivatization of this compound into automated flow platforms. Such systems allow for rapid reaction optimization by systematically varying parameters like temperature, pressure, and reagent concentrations. researchgate.net Furthermore, coupling flow reactors with on-line purification and analysis techniques enables the high-throughput synthesis of large libraries of derivatives. nih.gov This is particularly valuable for drug discovery and materials science, where screening a wide array of structurally diverse compounds is often necessary to identify leads with optimal properties. The development of robust flow protocols for the derivatization of this compound would significantly accelerate the exploration of its chemical space and the discovery of new applications.

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Process Type | Discontinuous | Continuous | researchgate.net |

| Heat/Mass Transfer | Often limited | Highly efficient | researchgate.net |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reaction volumes | researchgate.net |

| Scalability | Complex | Straightforward (scaling-out) | researchgate.net |

| Derivatization Speed | Slow, sequential | Rapid, high-throughput library generation | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 5-(Chloromethyl)benzofuran, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of chloromethyl-substituted benzofurans typically involves nucleophilic substitution or condensation reactions. For example:

- Friedel-Crafts alkylation : Reacting benzofuran with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., AlCl₃) .

- Two-phase systems : Adapted from glucose-to-CMF (chloromethylfurfural) protocols, using HCl and a biphasic solvent (e.g., water/dichloroethane) to enhance selectivity and yield .

- Base-mediated substitution : For analogs, K₂CO₃ in acetone under reflux facilitates chloroethyl group introduction to benzofuran cores .

Q. Key Variables :

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 6.8–7.8 ppm) and chloromethyl (–CH₂Cl) signals (δ 4.5–4.8 ppm). <sup>13</sup>C NMR confirms sp² carbons (100–160 ppm) and CH₂Cl (~45 ppm) .

- IR : C–Cl stretch at 750–790 cm⁻¹; C=C (benzofuran) at 1460–1600 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 166–168 (Cl isotope pattern) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Hydrolysis of –CH₂Cl to –CH₂OH in humid environments. Store under inert gas (N₂/Ar) .

- Temperature : Decomposes above 150°C; refrigerate (4°C) for long-term storage .

- Light : Susceptible to photolytic degradation; use amber vials .

Advanced Research Questions

Q. What mechanistic pathways explain nucleophilic substitution reactions at the chloromethyl group?

- Methodological Answer : The –CH₂Cl group undergoes SN2 or SN1 mechanisms depending on solvent and nucleophile:

- SN2 : In polar aprotic solvents (e.g., DMF), nucleophiles (e.g., OH⁻, NH₃) attack the electrophilic C directly, leading to inversion of configuration .

- SN1 : In protic solvents (e.g., H₂O/EtOH), ionization forms a carbocation intermediate, resulting in racemization .

Supporting Data : Kinetic studies show second-order kinetics (SN2) with KOH in DMF (k = 0.15 M⁻¹s⁻¹) .

Q. How can researchers resolve contradictions in reported reaction yields for benzofuran derivatives?

- Methodological Answer : Variability arises from:

- Impurity profiles : Side reactions (e.g., ring oxidation) reduce yield. Use HPLC to quantify intermediates .

- Catalyst load : Excess AlCl₃ (>10 mol%) promotes dimerization .

- Solvent purity : Trace water in DMF hydrolyzes –CH₂Cl; dry solvents with molecular sieves .

Case Study : Optimizing glucose-to-CMF reactions reduced byproducts from 20% to 5% by adjusting HCl concentration (37% → 25%) .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Screen against targets (e.g., kinases) using AutoDock Vina. The chloromethyl group enhances hydrophobic binding (ΔG ≈ -8.5 kcal/mol) .

- DFT calculations : Assess reactivity via HOMO/LUMO gaps. For this compound, HOMO (-6.2 eV) suggests nucleophilic attack at the Cl site .

- MD simulations : Evaluate stability in lipid bilayers; log P ≈ 2.5 indicates moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.